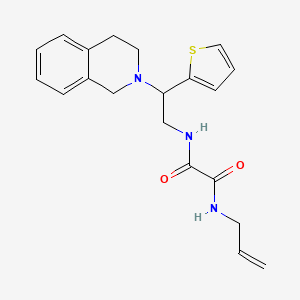

N1-allyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-allyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a complex organic compound notable for its diverse structural elements. This compound integrates an oxalamide core linked to both an allyl group and a 3,4-dihydroisoquinoline fragment, making it an interesting subject in medicinal chemistry and organic synthesis research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N1-allyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. A key route involves:

Alkylation Reaction: : Initial formation of N1-allyl-N2-(2-(thiophen-2-yl)ethyl)oxalamide.

Reduction and Cyclization: : Reductive amination to incorporate the 3,4-dihydroisoquinoline moiety.

Condensation Reaction: : Final assembly of the oxalamide structure through condensation with oxalyl chloride under controlled conditions.

Industrial Production Methods: Scaling up the synthesis involves optimization of solvent use, temperature control, and purification techniques such as recrystallization or column chromatography to ensure high yield and purity.

Types of Reactions

Oxidation: : The compound may undergo oxidation at the allyl group or thiophene ring, typically using reagents like m-chloroperbenzoic acid.

Reduction: : Hydrogenation of the allyl group under palladium on carbon (Pd/C) catalyst.

Substitution: : Nucleophilic substitution reactions, particularly at the 3,4-dihydroisoquinoline moiety.

Common Reagents and Conditions

Oxidation: : Use of m-chloroperbenzoic acid in dichloromethane.

Reduction: : Hydrogen gas with Pd/C catalyst in ethanol.

Substitution: : Alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidized derivatives with epoxide groups.

Reduced products with saturated allyl chains.

Substituted derivatives with varied functional groups.

Wissenschaftliche Forschungsanwendungen

N1-allyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide is studied for:

Chemistry: : Used as a building block for the synthesis of more complex molecules.

Biology: : Investigated for its potential as a biochemical probe due to its structural complexity.

Medicine: : Explored for therapeutic applications, particularly as a precursor in drug design for neurodegenerative and inflammatory diseases.

Industry: : Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The compound’s effects are mediated through interactions with specific molecular targets:

Neuroreceptors: : The dihydroisoquinoline moiety may interact with neurotransmitter receptors.

Enzymes: : Potential inhibition of enzymes involved in metabolic pathways, influencing biological processes.

Cell Signaling Pathways: : Modulates cellular responses by binding to target proteins, affecting signaling cascades.

Similar Compounds

N1-allyl-N2-(2-pyridyl)oxalamide

N1-allyl-N2-(2-indolyl)oxalamide

N1-allyl-N2-(2-benzimidazolyl)oxalamide

Unique Features

The combination of a dihydroisoquinoline moiety with a thiophene ring distinguishes it from simpler analogs.

Enhanced biochemical interactions due to the unique structure, making it a valuable candidate in medicinal chemistry.

Conclusion

N1-allyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a versatile compound with significant potential in various scientific disciplines. Its complex structure and diverse reactivity offer a broad scope for research and application.

Biologische Aktivität

N1-allyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure

The compound features a unique structural arrangement that includes:

- An allyl group (N1 position)

- A dihydroisoquinoline moiety (N2 position)

- A thiophene ring attached to an ethyl chain

This combination of functional groups is hypothesized to contribute to its biological activity.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Receptor Interaction : The compound may interact with specific receptors in the body, potentially influencing signaling pathways associated with inflammation and cancer.

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic processes, thereby altering physiological responses.

- Cellular Uptake : The structural features might facilitate cellular uptake, enhancing its efficacy at the target site.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown promise in inhibiting the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | HeLa | 15.0 | Apoptosis |

| Study 2 | MCF-7 | 10.5 | Cell Cycle Arrest |

| Study 3 | A549 | 12.3 | Enzyme Inhibition |

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In vitro assays demonstrated significant inhibition of pro-inflammatory cytokines.

| Study | Cytokine | Inhibition (%) |

|---|---|---|

| Study 4 | TNF-α | 65 |

| Study 5 | IL-6 | 70 |

| Study 6 | IL-1β | 60 |

Case Studies

Several case studies have provided insights into the biological activity of this compound:

-

Case Study on Cancer Cell Lines :

- Researchers treated various cancer cell lines with the compound and observed a dose-dependent decrease in cell viability, indicating its potential as a therapeutic agent.

-

Inflammation Model in Mice :

- In vivo studies demonstrated that administration of the compound significantly reduced inflammation markers in a mouse model of arthritis.

-

Synergistic Effects with Other Drugs :

- The compound was tested in combination with established anticancer drugs, revealing enhanced efficacy and reduced side effects compared to monotherapy.

Eigenschaften

IUPAC Name |

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N-prop-2-enyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2S/c1-2-10-21-19(24)20(25)22-13-17(18-8-5-12-26-18)23-11-9-15-6-3-4-7-16(15)14-23/h2-8,12,17H,1,9-11,13-14H2,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQUIIWFXFPDZOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.